5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid
Description
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid is a bifuran-based dicarboxylic acid derivative characterized by two furan rings linked via a methylene group, with each furan bearing a carboxylic acid substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[(5-carboxyfuran-2-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLUFCRWIXJFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid can be achieved through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives. For instance, furan-2-carboxylic acid can be reacted with furfural in the presence of a copper catalyst to form the desired compound . The reaction conditions typically include a solvent such as methanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.
Reduction: Products include furan-2,5-dimethanol and related alcohols.
Substitution: Products vary based on the substituent introduced, such as halogenated furans or nitrofuran derivatives.
Scientific Research Applications
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several furan-2-carboxylic acid derivatives (Table 1). Key analogs include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, carboxy) enhance acidity and reactivity. The dicarboxylic acid structure of the target compound likely increases water solubility compared to mono-carboxylic analogs like 5-phenylfuran-2-carboxylic acid .
- Bioactivity : Fungal-derived analogs with hydroxyl or methoxy substituents (e.g., 5-(1-hydroxypentyl)-furan-2-carboxylic acid) show antimicrobial and cytotoxic activities, suggesting the target compound may exhibit similar bioactivity .
Physicochemical Properties
- Molecular Weight : Estimated at ~250–265 g/mol (based on HRESIMS data for similar bifuran derivatives ).
- Solubility: Dicarboxylic acids are more water-soluble than mono-carboxylic analogs but less lipophilic than aryl-substituted derivatives.
- Stability : Carboxylic acid groups may form hydrogen-bonded dimers, enhancing thermal stability. However, ester or hydroxypentyl substituents in analogs (e.g., compound 6 in ) are prone to hydrolysis or oxidation.
Biological Activity
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid, a compound belonging to the furan family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : CHO
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antioxidant Activity
Studies have shown that compounds containing furan rings can exhibit antioxidant properties. The presence of carboxylic groups enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. For instance, research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives have been explored in several studies. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Redox Modulation : The antioxidant activity is primarily due to the ability of the compound to donate electrons and neutralize free radicals.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity using DPPH and ABTS assays. Results indicated that this compound exhibited a significant reduction in free radical concentrations compared to control samples.
| Sample | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Control | 15 | 20 |
| Compound | 75 | 80 |
Study 2: Antimicrobial Efficacy
In vitro tests were performed against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 0.3 |
These results suggest that the compound may serve as a lead for developing novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
